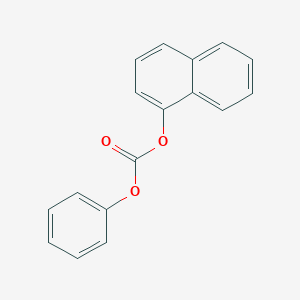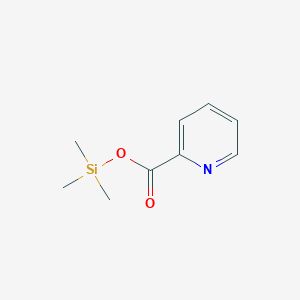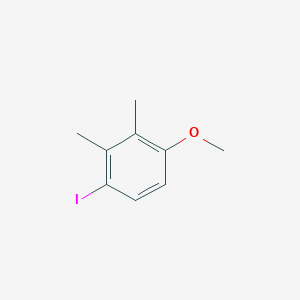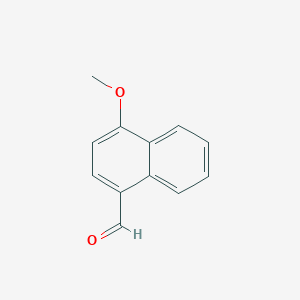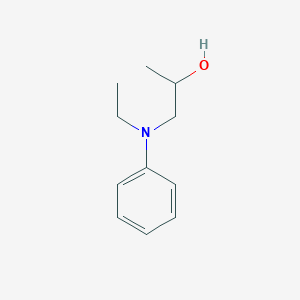
1-(N-Ethylanilino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(N-Ethylanilino)propan-2-ol, also known as EAP or N-Ethyl-1-amino-2-propanol, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a chiral molecule, which means that it has two enantiomers that have different biological activities. EAP has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1-(N-Ethylanilino)propan-2-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-(N-Ethylanilino)propan-2-ol has been found to interact with several receptors, including the mu-opioid receptor and the alpha-adrenergic receptor. 1-(N-Ethylanilino)propan-2-ol has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemische Und Physiologische Effekte
1-(N-Ethylanilino)propan-2-ol has been found to have various biochemical and physiological effects in the body. It has been shown to reduce pain and inflammation, lower body temperature, and inhibit the growth of cancer cells. 1-(N-Ethylanilino)propan-2-ol has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(N-Ethylanilino)propan-2-ol in lab experiments is its relatively low toxicity and good solubility in water. 1-(N-Ethylanilino)propan-2-ol has also been found to be stable under a wide range of pH and temperature conditions. However, one limitation of using 1-(N-Ethylanilino)propan-2-ol is that it has a short half-life in the body, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-(N-Ethylanilino)propan-2-ol. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 1-(N-Ethylanilino)propan-2-ol. Another area of research is the identification of the specific receptors and signaling pathways that are modulated by 1-(N-Ethylanilino)propan-2-ol. This could lead to the development of more targeted therapies for pain, inflammation, and cancer. Additionally, further studies on the neuroprotective effects of 1-(N-Ethylanilino)propan-2-ol may lead to its use in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 1-(N-Ethylanilino)propan-2-ol can be achieved through several methods, including the reaction of N-ethylaniline with glycidol or the reduction of 1-(N-Ethylanilino)propan-2-one with sodium borohydride. The yield and purity of 1-(N-Ethylanilino)propan-2-ol can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(N-Ethylanilino)propan-2-ol has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been found to have various pharmacological activities, including analgesic, anti-inflammatory, and antipyretic effects. 1-(N-Ethylanilino)propan-2-ol has also been shown to have potential applications in the treatment of cancer and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
16078-88-9 |
|---|---|
Produktname |
1-(N-Ethylanilino)propan-2-ol |
Molekularformel |
C11H17NO |
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
1-(N-ethylanilino)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-3-12(9-10(2)13)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3 |
InChI-Schlüssel |
FLSMFIOMSYLMGZ-UHFFFAOYSA-N |
SMILES |
CCN(CC(C)O)C1=CC=CC=C1 |
Kanonische SMILES |
CCN(CC(C)O)C1=CC=CC=C1 |
Andere CAS-Nummern |
16078-88-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Butylbicyclo[4.1.0]heptane](/img/structure/B103331.png)
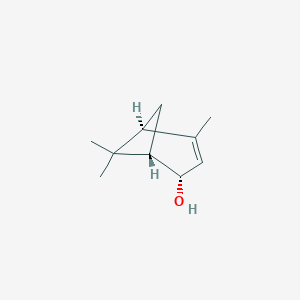
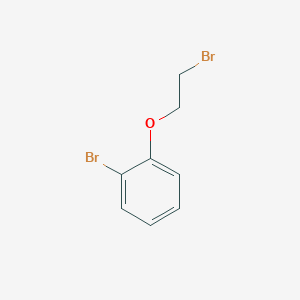
![[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate](/img/structure/B103334.png)
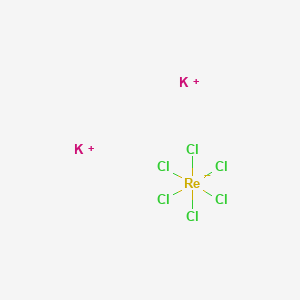
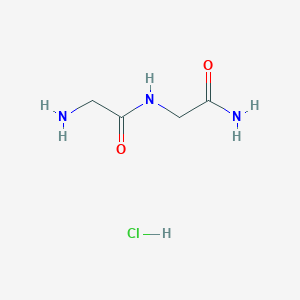
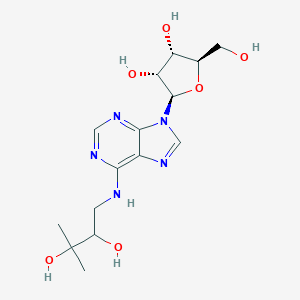
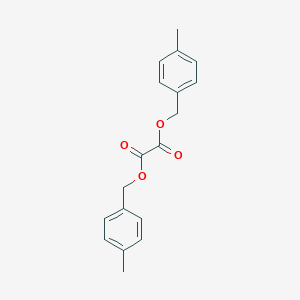
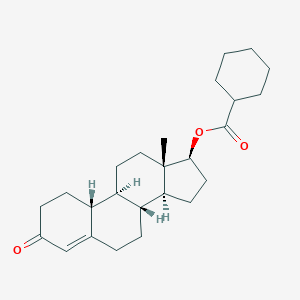
![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)
